cinchonidine sulfuric acid dihydrate

Catalog No.
S8341918
CAS No.
M.F
C19H28N2O7S
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cinchonidine sulfuric acid dihydrate

Product Name

cinchonidine sulfuric acid dihydrate

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate

Molecular Formula

C19H28N2O7S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C19H22N2O.H2O4S.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t13-,14-,18-,19+;;;/m0.../s1

InChI Key

WROWYMULWJEBQS-CNGLPXLGSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O

Cinchonidine sulfuric acid dihydrate is a chemical compound derived from cinchonidine, an alkaloid extracted from the bark of Cinchona trees. It belongs to a class of compounds known as quinoline alkaloids, which are characterized by their complex bicyclic structures. This compound typically appears as a white to light yellow crystalline powder and has a molecular formula of C19H28N2O7SC_{19}H_{28}N_{2}O_{7}S with a molecular weight of approximately 428.5 g/mol . Historically, cinchonidine and its derivatives have been used for their medicinal properties, particularly in the treatment of malaria.

  • Oxidation: The compound can be oxidized to form cinchonidine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to dihydrocinchonidine with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups using reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions are significant for both synthetic chemistry and biological applications.

Cinchonidine sulfuric acid dihydrate exhibits notable biological activities:

  • Antimalarial Properties: Similar to its parent compound, cinchonidine, it acts as a competitive inhibitor of heme polymerization in Plasmodium species, the parasites responsible for malaria. This mechanism leads to the accumulation of toxic heme derivatives, ultimately causing parasite death .
  • Cytotoxic Effects: Research indicates that it may possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Neurotransmitter Modulation: The compound has shown effects on the central nervous system, influencing neurotransmitter systems and potentially impacting mood and behavior.

The synthesis of cinchonidine sulfuric acid dihydrate involves several steps:

  • Extraction: Cinchonidine is extracted from the bark of Cinchona trees using organic solvents like ethanol or methanol.
  • Purification: The crude extract is purified through techniques such as crystallization or chromatography.
  • Sulfation: The purified cinchonidine is reacted with sulfuric acid to form cinchonidine sulfate.
  • Hydration: Finally, water is added to form the dihydrate version of the compound .

Industrial production often employs larger-scale extraction methods and advanced techniques like supercritical fluid extraction.

Cinchonidine sulfuric acid dihydrate has diverse applications across various fields:

  • Chemistry: It serves as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Biology: The compound is utilized for studying chiral recognition and enantioselective processes.
  • Medicine: Historically used as an antimalarial agent, current research explores its potential in treating other diseases, including certain cancers and arrhythmias.
  • Industry: It is employed in producing chiral stationary phases for enantioselective chromatography.

Recent studies have highlighted the synergistic effects of cinchonidine sulfuric acid dihydrate when combined with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of drugs like cyclophosphamide and doxorubicin against specific cancer types. Additionally, its interactions with various ion channels and receptors indicate its role in modulating physiological responses, which may lead to new therapeutic strategies .

Cinchonidine sulfuric acid dihydrate can be compared with several similar compounds within the quinoline alkaloid family:

Compound NameMolecular FormulaKey Characteristics
QuinineC20H24N2O2C_{20}H_{24}N_{2}O_{2}Potent antimalarial agent; more widely used
QuinidineC20H24N2O2C_{20}H_{24}N_{2}O_{2}Known for antiarrhythmic properties
CinchonineC19H23N1O1C_{19}H_{23}N_{1}O_{1}Similar structure; different stereochemistry

Uniqueness

Cinchonidine sulfuric acid dihydrate stands out due to its specific stereochemistry, which enhances its utility in chiral resolution and asymmetric synthesis. Its combination of antimalarial and potential antiarrhythmic properties further differentiates it from other similar compounds within its class . This versatility makes it a valuable compound in both medicinal chemistry and industrial applications.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

428.16172241 g/mol

Monoisotopic Mass

428.16172241 g/mol

Heavy Atom Count

29

Dates

Last modified: 01-05-2024

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